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Compound of Interest

Compound Name: 5-trans U-46619

Cat. No.: B15603660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of U-46619, a stable

thromboxane A2 (TP) receptor agonist, with other human prostanoid receptors. The information

presented is supported by experimental data from radioligand binding assays and includes

detailed methodologies for key experiments to assist in the precise application of this

compound in research and drug development.

U-46619 is widely recognized for its potent and selective agonism at the TP receptor, mediating

physiological responses such as platelet aggregation and smooth muscle contraction.[1][2][3]

Understanding its cross-reactivity profile across the entire family of prostanoid receptors—

including DP, EP, FP, and IP receptors—is crucial for the accurate interpretation of experimental

results and for the development of selective therapeutic agents.

Quantitative Comparison of Binding Affinities
The selectivity of U-46619 has been quantitatively assessed using radioligand binding assays

on membranes from cells individually expressing recombinant human prostanoid receptors.

The following table summarizes the binding affinities (Ki values) of U-46619 for the TP receptor

and its cross-reactivity with other prostanoid receptors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b15603660?utm_src=pdf-interest
https://www.tocris.com/products/u-46619_1932
https://en.wikipedia.org/wiki/U46619
https://www.apexbt.com/u-46619.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Subtype Ligand Ki (nM)

TP U-46619 13

DP1 U-46619 >10,000

EP1 U-46619 >10,000

EP2 U-46619 >10,000

EP3 U-46619 >10,000

EP4 U-46619 >10,000

FP U-46619 >10,000

IP U-46619 >10,000

Data sourced from Abramovitz et al. (2000), as cited in A Review of Prostanoid Receptors:

Expression, Characterization, Regulation, and Mechanism of Action.[4]

The data clearly demonstrates that U-46619 exhibits a high affinity for the TP receptor, with a

Ki value of 13 nM. In stark contrast, its affinity for all other tested prostanoid receptors (DP1,

EP1, EP2, EP3, EP4, FP, and IP) is significantly lower, with Ki values exceeding 10,000 nM.

This indicates a very high degree of selectivity for the TP receptor and minimal cross-reactivity

with other prostanoid receptors at concentrations typically used to elicit TP receptor-mediated

responses.

Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of U-46619's mechanism of action and how its

selectivity is determined, the following diagrams illustrate the primary signaling pathway of the

TP receptor and a typical experimental workflow for a competitive radioligand binding assay.
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Caption: TP Receptor Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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